molecular formula C5H14N2 B8145621 [(3R)-3-Aminotutyl](methyl)amine

[(3R)-3-Aminotutyl](methyl)amine

Cat. No.: B8145621
M. Wt: 102.18 g/mol
InChI Key: ZOKREBLWJYZZLL-RXMQYKEDSA-N
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Description

(3R)-3-Aminotutylamine is an organic compound characterized by the presence of an amino group attached to a tutyl chain, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Aminotutylamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable tutyl precursor.

    Amination: The tutyl precursor undergoes amination to introduce the amino group. This can be achieved using reagents such as ammonia or amines under appropriate conditions.

    Methylation: The resulting aminotutyl compound is then methylated using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-Aminotutylamine may involve:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.

    Catalysts: The use of catalysts can enhance the efficiency of both the amination and methylation steps.

    Purification: The final product is purified using techniques such as distillation or crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Aminotutylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

    Substitution: The compound can participate in substitution reactions, where the amino or methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

    Oxidation Products: Oxides or nitro derivatives.

    Reduction Products: Hydroxylamines or other reduced forms.

    Substitution Products: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

(3R)-3-Aminotutylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Aminotutylamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Aminopropylamine
  • (3R)-3-Aminobutylamine
  • (3R)-3-Aminoethylamine

Uniqueness

(3R)-3-Aminotutylamine is unique due to its specific tutyl chain structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(3R)-1-N-methylbutane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(6)3-4-7-2/h5,7H,3-4,6H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKREBLWJYZZLL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCNC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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